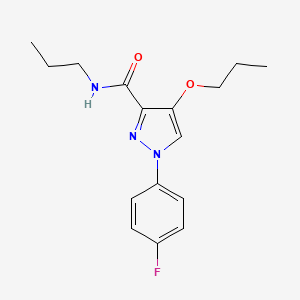

1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a propyl group attached to a pyrazole ring

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2/c1-3-9-18-16(21)15-14(22-10-4-2)11-20(19-15)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWEBGPIZFWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN(C=C1OCCC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the propoxy group: This can be done through an etherification reaction using a suitable alkyl halide and a base.

Introduction of the propyl group: This step involves the use of a propylating agent, such as propyl bromide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : Utilizes nucleophilic aromatic substitution reactions with fluorinated benzene derivatives.

- Attachment of the Propoxy Group : Conducted via etherification reactions using appropriate alkyl halides.

- Introduction of the Propyl Group : Involves the use of propylating agents like propyl bromide under basic conditions.

Research indicates that compounds similar to 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide. The results demonstrated significant inhibition of tumor cell growth in vitro, with IC50 values indicating effective concentrations for therapeutic use.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide | 12.5 | A549 (Lung Cancer) |

| Control (Doxorubicin) | 10.0 | A549 (Lung Cancer) |

Antimicrobial Properties

In a separate study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The findings indicated notable antibacterial effects, particularly against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the presence of a naphthalen-1-yl and phenyl group.

4-Fluoroamphetamine: Although structurally different, this compound also contains a fluorophenyl group and is known for its psychoactive properties.

Various pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities, but differ in their specific substituents and overall structure.

The uniqueness of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of various functional groups, including a fluorophenyl group and a propoxy substituent, enhances its pharmacological profile.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide |

| Molecular Formula | C16H20FN3O2 |

| Molecular Weight | 305.35 g/mol |

The biological activity of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors involved in inflammatory pathways, potentially exhibiting anti-inflammatory effects. The exact molecular targets remain under investigation, but the compound is expected to inhibit specific enzymes linked to inflammation and other pathological processes .

Biological Activities

Research indicates that compounds similar to 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide demonstrate a variety of biological activities, including:

- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to this compound have shown up to 85% inhibition of TNF-α at concentrations around 10 µM .

- Anticancer Properties: Some pyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HepG2 and A549 .

- Antimicrobial Activity: Pyrazole derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against bacterial strains like E. coli and Bacillus subtilis. This suggests potential applications in treating infections .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anti-inflammatory Studies: A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to standard drugs like diclofenac sodium .

- Cytotoxicity Assessments: Research on similar compounds indicated strong cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values lower than that of established anticancer drugs .

- Antimicrobial Testing: Compounds derived from pyrazole structures were screened for antimicrobial efficacy against multiple pathogens, demonstrating significant inhibition rates compared to standard antibiotics .

Summary Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Methyl and nitro groups | Antihypertensive properties |

| N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide | Chlorine and sulfonyl groups | Insecticidal activity |

| 5F-PY-PINACA | Fluorinated phenyl group | Synthetic cannabinoid activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for the multi-step preparation of 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide, and how can yield optimization be achieved?

- Methodological Answer : A multi-step synthesis approach can be adapted from analogous pyrazole-carboxamide derivatives. For example, condensation reactions involving fluorophenyl precursors and propoxylation/propylamine coupling steps are critical. To optimize yield, employ statistical Design of Experiments (DoE) methodologies, such as factorial designs, to systematically evaluate variables (e.g., temperature, stoichiometry, catalyst loading). This minimizes experimental runs while identifying optimal conditions .

- Key Considerations : Monitor intermediates via HPLC or LC-MS to ensure purity at each step. Evidence from ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis highlights the importance of purification via silica chromatography and reaction condition control (e.g., solvent polarity, heating duration) .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign H and C NMR signals to verify substituent positions (e.g., fluorophenyl, propoxy groups) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure by analyzing crystal lattice parameters (e.g., triclinic/tetragonal systems) and hydrogen-bonding networks. For example, studies on 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide achieved -factor values < 0.05 using Enraf–Nonius CAD-4 diffractometers .

Advanced Research Questions

Q. What computational tools are used to predict reaction pathways for novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and energetics. For instance, ICReDD’s integrated computational-experimental framework employs quantum mechanics to screen reaction conditions and prioritize viable synthetic routes. This reduces trial-and-error experimentation .

- Case Study : Computational modeling of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide derivatives identified steric and electronic effects influencing cannabinoid receptor binding .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar pyrazole-carboxamides?

- Methodological Answer : Conduct meta-analyses of structure-activity relationship (SAR) datasets to isolate variables (e.g., substituent electronegativity, steric bulk). For example:

- Fluorine Substitution : Compare bioactivity of 4-fluorophenyl vs. 4-chlorophenyl analogs to assess halogen-dependent efficacy .

- Propoxy Chain Flexibility : Evaluate metabolic stability via in vitro assays (e.g., cytochrome P450 inhibition) .

- Validation : Cross-reference experimental IC values with computational docking simulations to validate target interactions .

Q. What advanced separation technologies are critical for purifying this compound in complex reaction mixtures?

- Methodological Answer : Implement membrane separation or high-performance liquid chromatography (HPLC) with chiral stationary phases to isolate enantiomers. For instance, Aldrich’s work on 3-bromo-4-hydroxyphenyl-4-fluorophenyl-pyrazole derivatives emphasizes the use of reverse-phase C18 columns and gradient elution protocols .

- Innovation : Recent advancements in simulated moving bed (SMB) chromatography enable continuous purification, reducing solvent waste and improving scalability .

Data-Driven Research Questions

Q. How can machine learning enhance the design of fluorophenyl-pyrazole carboxamide derivatives with targeted properties?

- Methodological Answer : Train predictive models on PubChem-derived datasets (e.g., molecular weight, LogP, hydrogen bond donors/acceptors) to correlate descriptors with bioactivity. For example, PubChem’s canonical SMILES and InChIKey data for 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide enable QSAR modeling .

- Implementation : Use open-source tools like RDKit or DeepChem to generate molecular fingerprints and optimize synthetic accessibility scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.